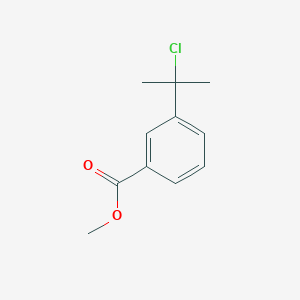

Methyl 3-(2-chloropropan-2-yl)benzoate

Description

Properties

CAS No. |

61776-63-4 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

methyl 3-(2-chloropropan-2-yl)benzoate |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,12)9-6-4-5-8(7-9)10(13)14-3/h4-7H,1-3H3 |

InChI Key |

GIFKAQIFOBLNMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzylic position in alkylbenzenes is particularly reactive towards oxidation.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Benzoic acid derivatives.

Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

- Potential applications in drug development due to its structural similarity to other biologically active compounds .

Industry:

Mechanism of Action

The mechanism of action for methyl 3-(2-chloropropan-2-yl)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic attack at the ester carbonyl group. The benzene ring’s electrophilic nature allows it to participate in various substitution reactions, while the ester group can undergo hydrolysis under basic conditions .

Comparison with Similar Compounds

(a) Methyl Benzoate Derivatives

- Methyl Benzoate (C₆H₅COOCH₃) : The simplest analog, widely used in cosmetics and fragrances. Unlike Methyl 3-(2-chloropropan-2-yl)benzoate, it lacks halogenation and branched alkyl groups, resulting in lower molecular weight (136.15 g/mol) and higher water solubility (0.6 g/L at 25°C) .

- Methyl 3-Methylbenzoate : Synthesized similarly via esterification of 3-methylbenzoic acid (). The methyl group at the 3-position reduces steric hindrance compared to the bulkier 2-chloropropan-2-yl group, facilitating faster reaction kinetics in esterification or C–H functionalization reactions .

(b) Chlorinated Analogs

- 5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam) : Though a benzodiazepine, its 2-chlorophenyl group highlights the role of chlorine in improving metabolic stability and receptor interaction, a property that may extend to this compound in drug design .

Physical and Chemical Properties (Inferred)

| Property | This compound | Methyl Benzoate | Methyl 3-Methylbenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~212.67 (calculated) | 136.15 | 150.17 |

| Water Solubility | Low (estimated <0.1 g/L) | 0.6 g/L | 0.3 g/L |

| LogP (Lipophilicity) | ~3.5 (predicted) | 1.96 | 2.4 |

| Stability | Hydrolytically stable ester; Cl may slow metabolism | Prone to hydrolysis | Moderate stability |

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-chloropropan-2-yl)benzoate, and what are their mechanistic considerations?

Methodological Answer: The synthesis typically involves esterification of 3-(2-chloropropan-2-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Alternatively, Friedel-Crafts alkylation of methyl benzoate with 2-chloropropene in the presence of AlCl₃ can introduce the chloropropyl group. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but require anhydrous conditions.

- Temperature control : Excessive heat may lead to dechlorination or ester hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like di-alkylated derivatives .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Combined spectroscopic and crystallographic techniques are employed:

- NMR :

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (geminal Cl and CH₃ groups), δ 3.8–3.9 ppm (ester OCH₃), and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns.

- ¹³C NMR : Signals for the carbonyl (δ ~167 ppm) and quaternary chlorinated carbon (δ ~75 ppm) are diagnostic .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsion angles around the chloropropyl group. Anisotropic displacement parameters validate molecular packing .

Q. What analytical tools are recommended for assessing purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases (e.g., acetonitrile/water) are optimized to resolve ester degradation products .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 228.68) and fragments (e.g., loss of Cl or OCH₃ groups) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar esters?

Methodological Answer:

- Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) to minimize variability .

- Lipophilicity analysis : Measure logP values (e.g., shake-flask method) to correlate chloropropyl substitution with membrane permeability. Higher logP may enhance antifungal activity but reduce aqueous solubility .

- Metabolic stability studies : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that could explain inconsistent bioactivity .

Q. What computational strategies predict the reactivity of the chloropropyl group in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate LUMO energies at the chlorinated carbon to assess susceptibility to SN2 reactions. Polar solvents (ε > 15) stabilize transition states, enhancing reactivity .

- Molecular dynamics simulations : Model solvation effects and steric hindrance from the benzoate ring, which may disfavor bulkier nucleophiles (e.g., iodide over fluoride) .

Q. How can crystallographic data from SHELXL be optimized for compounds with disordered chloropropyl groups?

Methodological Answer:

- Disorder modeling : Split occupancy refinement in SHELXL accounts for rotational disorder in the chloropropyl moiety. Constraints (e.g., similar C-Cl bond lengths) improve convergence .

- Hirshfeld surface analysis : Tools like CrystalExplorer visualize intermolecular interactions (e.g., C-Cl···π contacts) that stabilize specific conformations .

Q. What methodologies compare the reactivity of this compound with its structural analogs?

Methodological Answer:

- Kinetic studies : Monitor hydrolysis rates (e.g., in NaOH/EtOH) via UV-Vis spectroscopy. Halogen substitution (Cl vs. Br) alters leaving group ability, affecting reaction rates .

- Electrochemical analysis : Cyclic voltammetry identifies redox potentials influenced by electron-withdrawing groups (e.g., Cl vs. OCH₃) .

| Analog | Key Structural Feature | Reactivity Insight |

|---|---|---|

| Methyl benzoate | No halogen substitution | Lower electrophilicity; slower hydrolysis |

| Methyl 3-(bromopropan-2-yl)benzoate | Br substitution | Faster SN2 due to better leaving group |

| Methyl 3-(hydroxypropan-2-yl)benzoate | OH substitution | Enhanced solubility; prone to oxidation |

Q. How should researchers handle safety concerns during large-scale synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from chlorinated intermediates.

- Static control : Ground equipment to prevent ignition of volatile solvents (e.g., diethyl ether) during Friedel-Crafts reactions .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.